molecular formula C8H5BrN2O2 B1343084 4-(Bromomethyl)-3-nitrobenzonitrile CAS No. 223512-70-7

4-(Bromomethyl)-3-nitrobenzonitrile

Cat. No.: B1343084
CAS No.: 223512-70-7
M. Wt: 241.04 g/mol
InChI Key: HWKRYMGLNZFYCG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring

Mechanism of Action

Target of Action

4-(Bromomethyl)-3-nitrobenzonitrile is a chemical compound that is often used in laboratory settings for the synthesis of various substances . It’s important to note that the compound’s bromomethyl group could potentially undergo nucleophilic substitution reactions, suggesting that it might interact with biological macromolecules containing nucleophilic functional groups.

Mode of Action

Based on its structure, it can be inferred that it might participate in nucleophilic substitution reactions due to the presence of the bromomethyl group . In such reactions, a nucleophile, which could be a molecule in the target cell, would attack the carbon atom bonded to the bromine atom, leading to the formation of a new bond and the release of a bromide ion.

Biochemical Pathways

Given its potential reactivity, it could conceivably interfere with various biochemical pathways by reacting with nucleophilic functional groups present in biological macromolecules .

Result of Action

It’s important to note that any compound containing a bromomethyl group has the potential to react with biological macromolecules, which could lead to various cellular effects depending on the specific molecules and cells involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitrobenzonitrile typically involves the bromination of 4-methyl-3-nitrobenzonitrile. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Reduction: Hydrogenation over palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromomethyl group.

    Reduction: 4-(Aminomethyl)-3-nitrobenzonitrile.

    Oxidation: 4-(Carboxymethyl)-3-nitrobenzonitrile.

Scientific Research Applications

4-(Bromomethyl)-3-nitrobenzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzonitrile: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitrobenzonitrile: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.

    4-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and applications.

Uniqueness

4-(Bromomethyl)-3-nitrobenzonitrile is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKRYMGLNZFYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619836
Record name 4-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223512-70-7
Record name 4-(Bromomethyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-3-nitrobenzonitrile (30 g), N-bromosuccinimide (37 g) and azobisisobutyronitrile (3.1 g) in carbon tetrachloride (300 ml) was refluxed under heating for 8 hr. To the reaction mixture was added water (100 ml) and the mixture was extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (developing solvent; ethyl acetate:hexane=1:4) and recrystallized from ethyl acetate-hexane to give the title compound (23.7 g) as pale-yellow crystals, m.p.=85-89° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-methyl-3-nitro-benzonitrile (3.0 g, 18.5 mmol), N-bromosuccinimide (4.12 g), and benzoyl peroxide (0.224 g) in carbon tetrachloride was refluxed overnight. The reaction mixture was diluted with dichloromethane and washed with sodium bicarbonate solution and brine, dried, and concentrated. The residue was purified by silica gel chromatography in 10% ethyl acetate hexanes to give compound 65a (2.0 g, 45%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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